molecular formula C16H15BrN2O3 B2562442 [2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387382-02-7

[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No.: B2562442
CAS No.: 387382-02-7
M. Wt: 363.211
InChI Key: YDCSUFARFXTQGQ-UHFFFAOYSA-N
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Description

“[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is a chemical compound . It is used in scientific research due to its complex structure.


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving this type of compound . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

  • Electrocatalytic Carboxylation : A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the production of 6-aminonicotinic acid. This process demonstrates the potential of using such compounds in synthesizing valuable chemicals through eco-friendly processes Feng, K.-l. Huang, Liu, & Wang, 2010.

  • Ligand Design for Biological Labeling : Charbonnière et al. (2002) described the synthesis of ligands with 6-bromo-2,2'-bipyridine arms, which can be further functionalized for potential use in labeling biological materials. This highlights the role of such compounds in developing tools for biological and chemical research Charbonnière, Weibel, & Ziessel, 2002.

  • Anticancer Agent Development : Das et al. (2009) conducted structure-activity relationship studies on a series of compounds, including analogs of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, to identify potential anticancer agents. This research illustrates the application of such compounds in medicinal chemistry and drug development Das et al., 2009.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-3-4-14(11(2)5-10)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCSUFARFXTQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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